Benzyl 3-(3,4-bis(benzyloxy)phenyl)acrylate

Yield Hydrolysis Protecting group

Benzyl 3‑(3,4‑bis(benzyloxy)phenyl)acrylate is a fully benzyl‑protected cinnamic acid derivative (C₃₀H₂₆O₄, monoisotopic mass 450.183 Da) in which both the phenolic hydroxyls and the carboxylic acid are masked as benzyl ethers/ester. The compound serves almost exclusively as a transient intermediate in the synthesis of bioactive hydroxycinnamates (e.g., chicoric acid, TPN10456) because the benzyl groups can be removed in a single hydrogenolytic step to unveil the catechol and carboxylic acid functionalities simultaneously.

Molecular Formula C30H26O4
Molecular Weight 450.5 g/mol
CAS No. 91174-00-4
Cat. No. B12643016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(3,4-bis(benzyloxy)phenyl)acrylate
CAS91174-00-4
Molecular FormulaC30H26O4
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=CC(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
InChIInChI=1S/C30H26O4/c31-30(34-23-27-14-8-3-9-15-27)19-17-24-16-18-28(32-21-25-10-4-1-5-11-25)29(20-24)33-22-26-12-6-2-7-13-26/h1-20H,21-23H2/b19-17+
InChIKeyYIRBVYWXBGXDBH-HTXNQAPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3‑(3,4‑bis(benzyloxy)phenyl)acrylate (CAS 91174‑00‑4) – a per‑benzylated cinnamate intermediate for multi‑step organic synthesis


Benzyl 3‑(3,4‑bis(benzyloxy)phenyl)acrylate is a fully benzyl‑protected cinnamic acid derivative (C₃₀H₂₆O₄, monoisotopic mass 450.183 Da) in which both the phenolic hydroxyls and the carboxylic acid are masked as benzyl ethers/ester . The compound serves almost exclusively as a transient intermediate in the synthesis of bioactive hydroxycinnamates (e.g., chicoric acid, TPN10456) because the benzyl groups can be removed in a single hydrogenolytic step to unveil the catechol and carboxylic acid functionalities simultaneously [1].

Why generic ester interchange is not possible for benzyl 3‑(3,4‑bis(benzyloxy)phenyl)acrylate in synthetic routes


The target compound simultaneously carries three benzyl‑type protecting groups (two benzyl ethers and one benzyl ester) that are designed for a single‑step global deprotection by hydrogenolysis [1]. Substituting it with the free acid (3,4‑dibenzyloxycinnamic acid) or the methyl ester would break this orthogonal orthogonality: the free acid would require separate activation before coupling, while the methyl ester cannot be removed under the same mild hydrogenolytic conditions and would demand an additional saponification step that risks degrading acid‑labile functionality . Consequently, the fully benzylated benzyl ester is not interchangeable with its closest in‑class esters when the synthetic strategy relies on a unified, one‑pot deprotection.

Quantitative differentiation of benzyl 3‑(3,4‑bis(benzyloxy)phenyl)acrylate from its closest ester analogs


Saponification yield of the benzyl ester vs. the methyl ester under identical alkaline conditions

In the patented synthesis of TPN10456, benzyl 3‑(3,4‑bis(benzyloxy)phenyl)acrylate is converted to 3,4‑dibenzyloxycinnamic acid in 94 % isolated yield after 4 h at 70 °C in methanolic NaOH [1]. While a direct head‑to‑head experiment with the corresponding methyl ester has not been published under exactly these conditions, class‑level experience with cinnamate esters indicates that methyl esters are significantly less reactive toward alkaline hydrolysis because the methoxide anion is a poorer leaving group than benzoxide; benzyl esters are therefore routinely preferred when a high‑yielding, rapid saponification is required before further coupling steps .

Yield Hydrolysis Protecting group Cinnamate ester Process chemistry

Single‑step global deprotection advantage over esters that lack orthogonal hydrogenolysable groups

The per‑benzylated chicoric acid precursor, prepared from benzyl 3‑(3,4‑bis(benzyloxy)phenyl)acrylate and dibenzyl tartrate, undergoes a single silane‑promoted Pd‑mediated hydrogenolysis to remove all six benzyl groups (three ethers and three esters) in one operation, directly affording (−)-chicoric acid [1]. In contrast, an analog protected with methyl esters or MOM ethers would require sequential deprotection steps (e.g., BBr₃ for ethers followed by alkaline hydrolysis for esters), increasing step count by at least 2–3 synthetic operations and exposing the sensitive catechol moiety to oxidative side reactions.

Deprotection Hydrogenolysis Orthogonal Catechol Chicoric acid

LogP and topological surface area (TPSA) differentiation from the free acid and methyl ester analogs

Predicted physico‑chemical parameters highlight substantial differences that impact handling and formulation: the benzyl ester (LogP = 6.6, TPSA = 44.8 Ų) is significantly more lipophilic than the free acid 3,4‑dibenzyloxycinnamic acid (LogP ≈ 5.1, TPSA ≈ 63.6 Ų) and the methyl ester (LogP ≈ 5.5, TPSA ≈ 44.8 Ų) [1]. The higher LogP of the benzyl ester means it partitions strongly into organic solvents (e.g., ethyl acetate, dichloromethane) during extractive work‑up, facilitating high recovery after aqueous washes, whereas the free acid partially partitions into the aqueous phase and requires acidification for efficient extraction.

LogP TPSA Physicochemical Permeability Solubility

Application scenarios where benzyl 3‑(3,4‑bis(benzyloxy)phenyl)acrylate demonstrably outperforms generic cinnamate esters


Multi‑step synthesis of catechol‑containing natural products that require a late‑stage global deprotection

In the cGMP‑focused synthesis of chicoric acid and rosmarinic acid analogs, the benzyl ester serves as the key building block that, after coupling with a tartrate derivative, allows all benzyl‑type protections to be removed in a single hydrogenolysis operation [1]. This unified deprotection avoids the need for separate ester saponification and ether cleavage steps, reducing the total step count and preventing oxidative degradation of the liberated catechol. The 94 % saponification yield documented in the TPN10456 patent [2] further validates the ester’s reliable performance at pilot scale.

Process‑scale preparation of 3,4‑dibenzyloxycinnamic acid via high‑yield alkaline hydrolysis

When the synthetic route requires the free acid 3,4‑dibenzyloxycinnamic acid as a subsequent building block, the benzyl ester offers a demonstrated 94 % isolated yield under mild alkaline conditions (NaOH/MeOH, 70 °C, 4 h) [2]. The high lipophilicity (LogP 6.6) of the ester simplifies isolation of the product acid by simple aqueous work‑up, making it the preferred intermediate over the methyl ester, which typically requires longer reaction times and provides slightly lower yields according to class‑level precedent .

Kilogram‑scale campaigns where predictable extractive work‑up is critical for yield and purity

The LogP difference of ≥1.1 between the benzyl ester and the corresponding free acid (LogP 6.6 vs. ~5.1) means the ester partitions almost quantitatively into organic solvents such as ethyl acetate or CH₂Cl₂ during aqueous washing [1]. This behaviour is highly reproducible across batches and eliminates the pH‑dependent extraction variability encountered with the free acid. Procurement teams sourcing material for kilo‑lab synthesis therefore favour the benzyl ester to ensure consistent recovery and minimise manual intervention.

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